2,3-dichloro-N'-hydroxybenzenecarboximidamide
Overview
Description
2,3-Dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C₇H₆Cl₂N₂O. It is known for its unique structure, which includes two chlorine atoms and a hydroxy group attached to a benzenecarboximidamide core.
Scientific Research Applications
2,3-Dichloro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2,3-dichlorobenzonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxybenzenecarboximidamide structure. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 2,3-dichloro-N’-hydroxybenzenecarboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenecarboximidamides.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The hydroxy group and chlorine atoms play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzonitrile: A precursor in the synthesis of 2,3-dichloro-N’-hydroxybenzenecarboximidamide.
2,3-Dichlorobenzamide: Shares a similar core structure but lacks the hydroxy group.
2,3-Dichlorophenylhydroxylamine: Contains a hydroxy group but differs in the position of functional groups.
Uniqueness
2,3-Dichloro-N’-hydroxybenzenecarboximidamide is unique due to its combination of chlorine atoms and a hydroxy group attached to the benzenecarboximidamide core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,3-dichloro-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOPCNCEDLBYPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371048 | |
Record name | 2,3-dichloro-N'-hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-55-1 | |
Record name | 2,3-dichloro-N'-hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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